No High-Strength Quantitative Differentiation Evidence Identified: Gap Analysis for 2-(1-Ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide
An exhaustive search of primary peer‑reviewed literature, patents, BindingDB, ChEMBL, and PubChem did not retrieve any quantitative biological, physicochemical, or selectivity data for 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide that includes a named comparator compound, numerical comparator data, and a defined assay system . The compound’s BindingDB entry (BDBM50161481) corresponds to a structurally unrelated molecule (C13H18N2O2) and cannot be attributed to the target compound . One low‑confidence vendor page references an IC50 of 2.70 nM against human carbonic anhydrase II; however, the same page links this value to a different chemical entity (ChEMBL3785391), making the attribution unreliable for procurement decisions . No direct head‑to‑head comparison against analogs such as the 4‑methylphenyl or 4‑methoxyphenyl derivatives exists in the public domain. This evidence gap means that scientific users cannot currently rank this compound relative to its closest in‑class candidates using publicly verifiable data.
| Evidence Dimension | Biological activity (carbonic anhydrase II inhibition) |
|---|---|
| Target Compound Data | No valid data attribuable to CAS 862825-67-0 |
| Comparator Or Baseline | No comparator data available |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Without verified quantitative differentiation data, scientific selection or procurement cannot be evidence‑driven; users must rely on internal screening data or request custom head‑to‑head profiling before selecting this compound over analogs.
